4,4-Dimethylcyclohexanamine hydrochloride
Overview
Description
4,4-Dimethylcyclohexanamine hydrochloride is a chemical compound with the molecular formula C8H18ClN and a molecular weight of 163.69 g/mol. It is a derivative of cyclohexanamine, where two methyl groups are attached to the fourth carbon of the cyclohexane ring, and the amine group is protonated to form the hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethylcyclohexanamine hydrochloride typically involves the following steps:
Starting Material: Cyclohexanone is used as the starting material.
Reduction: Cyclohexanone is reduced to cyclohexanol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: Cyclohexanol undergoes amination to form cyclohexanamine using ammonia in the presence of a catalyst such as Raney nickel.
Methylation: The cyclohexanamine is then methylated using methyl iodide (CH3I) to introduce the two methyl groups at the 4th position.
Formation of Hydrochloride Salt: The resulting 4,4-Dimethylcyclohexanamine is then treated with hydrochloric acid (HCl) to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production process may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of more efficient catalysts and greener reagents is also explored to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 4,4-Dimethylcyclohexanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the amine group to a nitro group or other oxidized forms.
Reduction: Reduction reactions can reduce the amine group to a more reduced form.
Substitution: Substitution reactions can replace the amine group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and strong acids are used for substitution reactions.
Major Products Formed:
Oxidation Products: Nitro compounds, amides, and other oxidized derivatives.
Reduction Products: Alcohols and amines.
Substitution Products: Alkylated amines and other substituted derivatives.
Scientific Research Applications
4,4-Dimethylcyclohexanamine hydrochloride has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4,4-Dimethylcyclohexanamine hydrochloride exerts its effects depends on its specific application. In general, it may interact with molecular targets such as enzymes, receptors, or other biomolecules, leading to biological or chemical changes. The exact pathways involved would depend on the context of its use.
Comparison with Similar Compounds
4,4-Dimethylcyclohexanamine hydrochloride is similar to other cyclohexanamine derivatives, but its unique structural features, such as the presence of two methyl groups at the 4th position, distinguish it from other compounds. Some similar compounds include:
Cyclohexanamine: The parent compound without methyl groups.
N-Methylcyclohexanamine: A cyclohexanamine derivative with one methyl group.
Tetramethylcyclohexanamine: A cyclohexanamine derivative with four methyl groups.
These compounds may have different chemical and biological properties due to variations in their molecular structures.
Properties
IUPAC Name |
4,4-dimethylcyclohexan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N.ClH/c1-8(2)5-3-7(9)4-6-8;/h7H,3-6,9H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKJQPGPTKYUTHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)N)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00638084 | |
Record name | 4,4-Dimethylcyclohexan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00638084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25834-99-5 | |
Record name | 25834-99-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129973 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,4-Dimethylcyclohexan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00638084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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